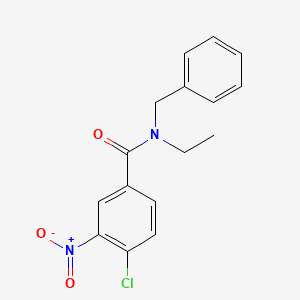
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. DOM is a potent hallucinogen that is known to produce intense and long-lasting effects. It was first synthesized in the 1960s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This results in the activation of the prefrontal cortex and other brain regions, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine produces a wide range of biochemical and physiological effects. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine also produces changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces long-lasting effects, making it useful for studying the neurochemistry of hallucinogens and their potential therapeutic applications. However, the use of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine in lab experiments is limited by its potential for abuse and its potential to produce adverse effects.
Orientations Futures
There are several future directions for research on (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine. One area of interest is the potential therapeutic applications of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and other hallucinogens in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new and more effective treatments for addiction. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and its effects on the brain and body.
Conclusion:
In conclusion, (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a potent hallucinogen that has been the subject of numerous scientific studies. Its synthesis is a complex process that requires specialized equipment and expertise. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages for use in lab experiments, but its use is limited by its potential for abuse and adverse effects. Future research on (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and other hallucinogens may lead to new and more effective treatments for mental health disorders and addiction.
Méthodes De Synthèse
The synthesis of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. The synthesis of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been the subject of numerous scientific studies due to its potent hallucinogenic effects. It has been used in studies to investigate the neurochemistry of hallucinogens and their potential therapeutic applications. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has also been used in studies to investigate the role of serotonin receptors in the brain and their relationship to hallucinogenic effects.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-15(10-13(12)2)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLBPOXLTJJBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)




![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)

![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)

![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)
